molecular formula C23H36N4O B11381977 N,N-bis(2-methylpropyl)-2-[2-(piperidin-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide

N,N-bis(2-methylpropyl)-2-[2-(piperidin-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B11381977
M. Wt: 384.6 g/mol
InChI Key: SQHVLNLBQSJCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis(2-methylpropyl)-2-[2-(piperidin-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-methylpropyl)-2-[2-(piperidin-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the piperidin-1-ylmethyl group and the acetamide moiety. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance yield and purity. Purification steps such as crystallization, distillation, or chromatography are essential to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-methylpropyl)-2-[2-(piperidin-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: The compound’s biological activity could make it a candidate for developing new therapeutic agents.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-bis(2-methylpropyl)-2-[2-(piperidin-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-bis(2-methylpropyl)-2-[2-(piperidin-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide include other benzimidazole derivatives with different substituents. Examples might include:

  • N,N-bis(2-methylpropyl)-2-[2-(morpholin-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide
  • N,N-bis(2-methylpropyl)-2-[2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds. This uniqueness can make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H36N4O

Molecular Weight

384.6 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)-2-[2-(piperidin-1-ylmethyl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C23H36N4O/c1-18(2)14-26(15-19(3)4)23(28)17-27-21-11-7-6-10-20(21)24-22(27)16-25-12-8-5-9-13-25/h6-7,10-11,18-19H,5,8-9,12-17H2,1-4H3

InChI Key

SQHVLNLBQSJCNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CN1C2=CC=CC=C2N=C1CN3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.